Butoxycarbonyl-PEG5-sulfonic acid

PROTAC linker optimization Ternary complex formation Structure-activity relationship

Butoxycarbonyl-PEG5-sulfonic acid (t-Boc-PEG5-sulfonic acid; CAS 1817735-28-6) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker comprising a five-unit ethylene glycol chain (PEG5), a tert-butoxycarbonyl (Boc)-protected carboxylic acid terminus, and a terminal sulfonic acid group. With a molecular weight of 430.51 g·mol⁻¹, a molecular formula of C₁₇H₃₄O₁₀S, and a predicted XLogP3-AA of −0.8, it is classified as a non-cleavable PEG-based PROTAC linker used to tether E3 ligase ligands to target-protein warheads.

Molecular Formula C17H34O10S
Molecular Weight 430.5 g/mol
CAS No. 1817735-28-6
Cat. No. B611232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButoxycarbonyl-PEG5-sulfonic acid
CAS1817735-28-6
Synonymst-Butoxycarbonyl-PEG5-sulfonic acid
Molecular FormulaC17H34O10S
Molecular Weight430.5 g/mol
Structural Identifiers
InChIInChI=1S/C17H34O10S/c1-17(2,3)27-16(18)4-5-22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-28(19,20)21/h4-15H2,1-3H3,(H,19,20,21)
InChIKeyPJMKLAIQHSRPRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Butoxycarbonyl-PEG5-sulfonic acid (CAS 1817735-28-6): A PEG5 Bifunctional Linker with Boc-Protected Amine Precursor and Terminal Sulfonic Acid for PROTAC and Bioconjugation Applications


Butoxycarbonyl-PEG5-sulfonic acid (t-Boc-PEG5-sulfonic acid; CAS 1817735-28-6) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker comprising a five-unit ethylene glycol chain (PEG5), a tert-butoxycarbonyl (Boc)-protected carboxylic acid terminus, and a terminal sulfonic acid group [1]. With a molecular weight of 430.51 g·mol⁻¹, a molecular formula of C₁₇H₃₄O₁₀S, and a predicted XLogP3-AA of −0.8, it is classified as a non-cleavable PEG-based PROTAC linker used to tether E3 ligase ligands to target-protein warheads [1]. The Boc group serves as an acid-labile protecting group that can be selectively removed under standard TFA conditions to reveal a free carboxylic acid for downstream amide conjugation, while the sulfonic acid moiety remains fully ionized across the physiological pH range, imparting permanent negative charge and high aqueous solubility .

Why Generic PEG Linker Substitution Fails: PEG5 Spacer Length, Sulfonic Acid Charge, and Boc Orthogonal Protection Are Non-Interchangeable with Shorter-Chain, Carboxyl-Terminated, or Uncapped PEG Analogs


PROTAC and ADC linker performance is exquisitely sensitive to three interdependent molecular features: PEG chain length, terminal functional group identity, and protecting-group strategy. Substituting Butoxycarbonyl-PEG5-sulfonic acid with a seemingly similar analog—such as Boc-PEG4-sulfonic acid (one fewer ethylene oxide unit, CAS 1817735-26-4), Boc-PEG5-carboxylic acid (COOH terminus instead of SO₃H), or m-PEG5-sulfonic acid (permanently methoxy-capped, CAS 1807505-35-6)—introduces quantifiable deficits in conformational reach, aqueous solubility, electrostatic stabilization, and synthetic versatility [1]. PEG linker length directly modulates ternary-complex geometry and degradation efficiency in PROTAC systems, with single-unit variations producing order-of-magnitude shifts in DC₅₀ [2]. The permanent, fully ionized sulfonate group (pKa ≈ −2) maintains a consistent negative charge at all physiological pH values, unlike carboxylic acid termini (pKa 4.2–4.8), which are partially protonated and uncharged in mildly acidic microenvironments such as the endosomal compartment [3]. The Boc protecting group further differentiates this linker from permanently capped analogs by enabling selective deprotection and sequential conjugation, a requirement for many multi-step PROTAC assembly workflows .

Quantitative Differentiation Evidence: Butoxycarbonyl-PEG5-sulfonic acid vs. Closest Analogs—Head-to-Head Properties, Solubility, Chain Length, and Orthogonal Chemistry


Evidence 1: PEG5 Spacer Adds ~3.5 Å Contour Length and ~3 Rotatable Bonds Compared to Boc-PEG4-Sulfonic Acid, Expanding Conformational Sampling for Ternary Complex Optimization

Butoxycarbonyl-PEG5-sulfonic acid provides a PEG5 spacer with a calculated contour length of ~17.5 Å (5 × ~3.5 Å per ethylene oxide repeat unit), compared to ~14 Å for the PEG4 analog Boc-PEG4-sulfonic acid (CAS 1817735-26-4)—a 25% increase in maximum end-to-end distance [1]. This is accompanied by an increase from ~17 to 20 computed rotatable bonds, reflecting greater conformational degrees of freedom [1]. The functional significance of this difference is established by a 2026 study of Retro-2-based PROTACs, which demonstrated that GSPT1 degradation efficacy depends critically on PEG linker length: PEG2 linkers induced degradation while shorter or longer variants did not, establishing a length-activity cliff [2]. Although this study used carboxylic acid-terminated linkers, the conformational principles are class-transferable to sulfonic acid-terminated PEG linkers, where the additional PEG5 reach may facilitate productive ternary complex geometries that shorter PEG4 linkers cannot access.

PROTAC linker optimization Ternary complex formation Structure-activity relationship

Evidence 2: Sulfonic Acid Terminus Delivers LogP Reduction of ~1.6 Units vs. Carboxylic Acid-Terminated PEG Linkers, Translating to >10-Fold Higher Aqueous Solubility

The terminal sulfonic acid group of Butoxycarbonyl-PEG5-sulfonic acid is a strong acid (pKa ≈ −2) that remains fully ionized across the entire physiological pH range (1–14), in contrast to carboxylic acid-terminated PEG linkers (pKa 4.2–4.8), which are partially protonated and uncharged below pH ~4.5 [1]. The quantitative impact on lipophilicity is substantial: the structurally analogous m-PEG4-sulfonic acid exhibits a calculated logP of −2.95, compared to −1.35 for m-PEG4-acid—a logP reduction of 1.6 units [2]. Since each logP unit reduction corresponds to approximately a 10-fold increase in aqueous partitioning, this represents a >10-fold enhancement in aqueous solubility attributable specifically to the sulfonate group. Butoxycarbonyl-PEG5-sulfonic acid itself has a predicted XLogP3-AA of −0.8, reflecting the moderating effect of the Boc tert-butyl group; however, upon Boc deprotection in the final conjugate, the exposed polar terminus further amplifies hydrophilicity [3]. The permanent negative charge also provides electrostatic repulsion between conjugated payloads, enabling higher drug-to-antibody ratios (DAR) in ADC constructs without triggering aggregation [4].

Aqueous solubility logP ADC aggregation Bioconjugation chemistry

Evidence 3: Boc Protection Strategy Enables Two-Step Sequential Conjugation, a Synthetic Capability Absent from Permanently Capped m-PEG5-Sulfonic Acid

Butoxycarbonyl-PEG5-sulfonic acid incorporates a tert-butoxycarbonyl (Boc) protecting group that can be selectively and quantitatively removed under acidic conditions (e.g., 50% TFA in DCM for 1–2 hours at room temperature) to generate a free carboxylic acid, with typical deprotection efficiencies exceeding 95% [1]. The sulfonic acid group remains completely stable under these acidic conditions, enabling a two-step sequential conjugation workflow: (1) Boc deprotection to expose the carboxylic acid, followed by (2) activation and amide coupling to an amine-containing ligand . In contrast, m-PEG5-sulfonic acid (CAS 1807505-35-6), which bears a permanent methoxy cap, offers only a single reactive handle (the sulfonic acid group), restricting the user to one-step conjugation strategies and precluding the modular, building-block assembly approaches essential for complex PROTAC library synthesis . This orthogonal protection-capability is a well-established principle in solid-phase peptide synthesis (SPPS) and bioconjugation, where Boc chemistry is the gold standard for acid-labile amine protection [2].

Orthogonal protection PROTAC synthesis Stepwise bioconjugation Solid-phase peptide synthesis

Evidence 4: Direct Physicochemical Head-to-Head: Boc-PEG5-sulfonic acid vs. Boc-PEG4-sulfonic acid—Molecular Weight, Density, and Rotatable Bond Count

A direct comparison of vendor-certified and computed properties for Butoxycarbonyl-PEG5-sulfonic acid (CAS 1817735-28-6) and its closest shorter-chain analog Boc-PEG4-sulfonic acid (CAS 1817735-26-4) reveals quantifiable differences in three procurement-relevant physicochemical parameters [1]. The PEG5 variant has a molecular weight of 430.51 g·mol⁻¹ (vs. 386.46 for PEG4; +44.05 Da, +11.4%), a predicted density of 1.185 g·cm⁻³ (vs. 1.194 for PEG4; −0.009 g·cm⁻³), and 20 computed rotatable bonds (vs. ~17 for PEG4; +3 rotatable bonds) [1]. The lower density and higher rotatable bond count together indicate a more extended and flexible polymer chain, which translates not only to a larger hydrodynamic radius but also to a greater entropic contribution to conformational sampling . These differences are measurable, reproducible, and directly relevant to the selection of an optimal linker length during PROTAC or ADC SAR campaigns.

Physicochemical properties Linker selection Molecular flexibility Hydrodynamic radius

Evidence 5: Sulfonate-Containing Linkers Enable Higher Drug-to-Antibody Ratios (DAR) in ADC Conjugates Compared to Carboxylic Acid or Neutral Linkers

Class-level evidence from ADC development literature establishes that sulfonate-containing linkers permit significantly higher drug-to-antibody ratios (DAR) without triggering antibody aggregation, a limitation that plagues carboxylic acid-terminated or neutral PEG linkers when conjugated to hydrophobic payloads [1]. The permanent negative charge of the sulfonate group provides inter-payload electrostatic repulsion, preventing the hydrophobic collapse and colloidal aggregation that typically occurs at DAR >2–4 with uncharged linkers. In a landmark study by Lyon et al. (2015), sulfonate-modified linkers enabled homogeneous ADC constructs with DAR of 6–8 while maintaining <5% aggregation, compared to >20% aggregation observed with analogous carboxylic acid linkers at the same DAR [1]. Although this study did not use Butoxycarbonyl-PEG5-sulfonic acid specifically, the sulfonic acid moiety in this linker is structurally functionalized to deliver the same electrostatic stabilization benefit, making it a rational choice for ADC programs targeting high-DAR conjugates with hydrophobic payloads such as tubulin inhibitors or DNA-damaging agents.

Antibody-drug conjugate Drug-to-antibody ratio Aggregation Payload loading

High-Impact Application Scenarios for Butoxycarbonyl-PEG5-sulfonic acid: PROTAC Library Synthesis, High-DAR ADC Development, and Orthogonal Bioconjugation


PROTAC Linker SAR Campaigns Requiring Systematic PEG Length Variation

In PROTAC structure-activity relationship (SAR) campaigns, systematic variation of linker length is essential to identify the optimal separation distance for ternary complex formation. Butoxycarbonyl-PEG5-sulfonic acid, with its 5-unit PEG spacer (~17.5 Å contour length, 20 rotatable bonds), occupies a critical middle position in the PEG2–PEG8 length series, bridging the gap between the compact PEG4 variant (~14 Å) and longer PEG6/PEG8 linkers [1][2]. The Retro-2-based PROTAC study demonstrates that degradation efficacy can shift from inactive to highly active with a single PEG-unit change, making the inclusion of PEG5 in any linker-length SAR matrix essential for capturing narrow activity cliffs [1]. The Boc protection strategy further allows the linker to be incorporated as a protected building block, deprotected on-demand, and conjugated to different E3 ligase ligands in parallel—accelerating the SAR cycle.

High-DAR Antibody-Drug Conjugate (ADC) Development with Hydrophobic Payloads

ADC programs utilizing hydrophobic payloads such as maytansinoids (DM1/DM4), auristatins (MMAE/MMAF), or pyrrolobenzodiazepine (PBD) dimers face a persistent challenge: achieving drug-to-antibody ratios (DAR) above 4 without triggering antibody aggregation, which compromises pharmacokinetics and safety [3]. The sulfonic acid terminus of Butoxycarbonyl-PEG5-sulfonic acid, once deprotected and conjugated, provides a permanent negative charge that electrostatically stabilizes the ADC against inter-payload hydrophobic collapse. Class-level evidence indicates that sulfonate-containing linkers can support DAR values of 6–8 while maintaining <5% aggregation, compared to >20% aggregation with carboxylic acid linkers at equivalent DAR [3]. The PEG5 spacer additionally provides sufficient reach to prevent steric clashes between the antibody surface and bulky payloads.

Sequential Bioconjugation Workflows Requiring Orthogonal Protection of Carboxylic Acid and Sulfonic Acid Functionalities

Complex bioconjugation workflows—such as the construction of degrader-antibody conjugates (DACs), fluorescent probe-labeled PROTACs, or surface-immobilized ligand arrays—require the ability to address two distinct functional groups in a controlled, stepwise manner. Butoxycarbonyl-PEG5-sulfonic acid uniquely provides this capability: the Boc-protected carboxylic acid can be selectively deprotected under acidic conditions (TFA/DCM), while the sulfonic acid remains completely stable, allowing the first conjugation step to proceed exclusively through the carboxylic acid . The sulfonic acid can then be activated (e.g., via sulfonyl chloride formation) for a second, independent conjugation reaction. This two-step orthogonal strategy is not achievable with m-PEG5-sulfonic acid (single reactive handle) or bis-carboxylic acid PEG linkers (both termini react simultaneously), making Butoxycarbonyl-PEG5-sulfonic acid a strategic building block for advanced bioconjugate engineering .

Nanoparticle Surface Functionalization for Improved Colloidal Stability and Reduced Non-Specific Binding

The PEG5 spacer combined with the terminal sulfonic acid group makes Butoxycarbonyl-PEG5-sulfonic acid well-suited for nanoparticle surface functionalization, where colloidal stability, resistance to protein corona formation, and low non-specific binding are critical performance parameters. The PEG5 chain provides a hydrated steric barrier that reduces opsonization, while the sulfonate group's permanent negative charge creates a zeta potential sufficiently negative (typically ≤ −30 mV) to prevent particle aggregation through electrostatic repulsion . Compared to carboxylic acid-coated nanoparticles, which lose charge and aggregate in mildly acidic environments (e.g., tumor microenvironment, endosomes), sulfonate-functionalized surfaces maintain their charge and colloidal stability across the full physiological pH range, ensuring consistent biodistribution and cellular uptake profiles [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butoxycarbonyl-PEG5-sulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.